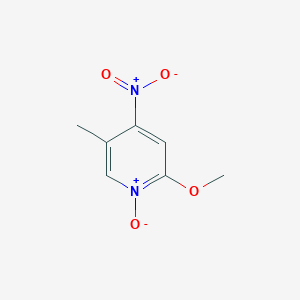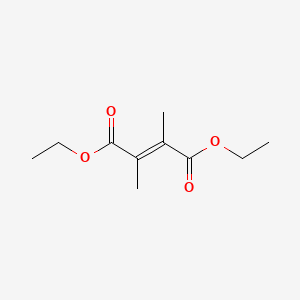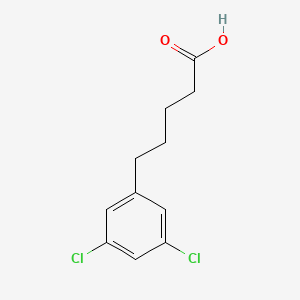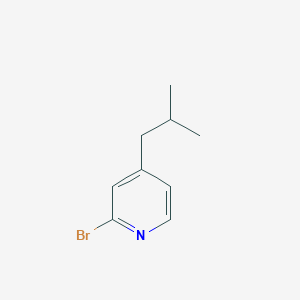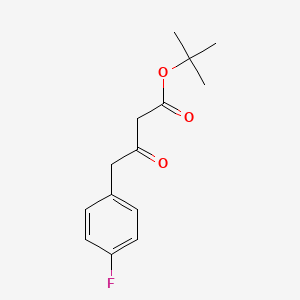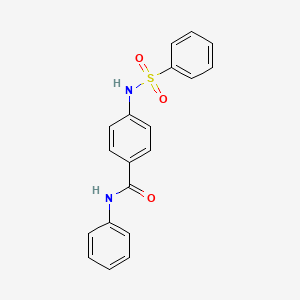![molecular formula C26H17NO3 B15330182 5-[3,5-bis(4-formylphenyl)phenyl]pyridine-2-carbaldehyde](/img/structure/B15330182.png)
5-[3,5-bis(4-formylphenyl)phenyl]pyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3,5-bis(4-formylphenyl)phenyl]pyridine-2-carbaldehyde is a complex organic compound characterized by its intricate molecular structure. This compound features a pyridine ring substituted with a phenyl group that is further substituted with formyl groups. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-[3,5-bis(4-formylphenyl)phenyl]pyridine-2-carbaldehyde typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of boronic acids with halides in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerate various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and advanced purification techniques can help achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its ability to undergo various reactions makes it a versatile reagent in organic synthesis.
Biology: In biological research, 5-[3,5-bis(4-formylphenyl)phenyl]pyridine-2-carbaldehyde can be used as a probe or inhibitor in studying biological pathways. Its interactions with enzymes and receptors can provide insights into biological processes.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs or therapeutic agents. Its structural complexity allows for the design of molecules with specific biological activities.
Industry: In the materials industry, this compound can be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices. Its unique properties make it suitable for use in high-performance materials.
Mecanismo De Acción
The mechanism by which 5-[3,5-bis(4-formylphenyl)phenyl]pyridine-2-carbaldehyde exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the context of its use.
Comparación Con Compuestos Similares
4-[3,5-bis(4-formylphenyl)phenyl]benzaldehyde: This compound is structurally similar but lacks the pyridine ring, making it less reactive in certain chemical reactions.
5,5'-bis(4-formylphenyl)-1,1'-biphenyl-2,2'-dicarbaldehyde: This compound has a similar structure but features a biphenyl core instead of a pyridine ring.
Uniqueness: 5-[3,5-bis(4-formylphenyl)phenyl]pyridine-2-carbaldehyde stands out due to its pyridine ring, which imparts unique chemical properties and reactivity compared to similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in organic synthesis.
Propiedades
Fórmula molecular |
C26H17NO3 |
|---|---|
Peso molecular |
391.4 g/mol |
Nombre IUPAC |
5-[3,5-bis(4-formylphenyl)phenyl]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C26H17NO3/c28-15-18-1-5-20(6-2-18)23-11-24(21-7-3-19(16-29)4-8-21)13-25(12-23)22-9-10-26(17-30)27-14-22/h1-17H |
Clave InChI |
SRUNNSVMQZTAFR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C3=CN=C(C=C3)C=O)C4=CC=C(C=C4)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


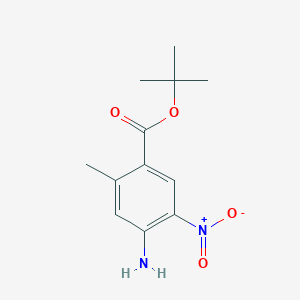
![2,2',5,5'-Tetrafluoro-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B15330123.png)

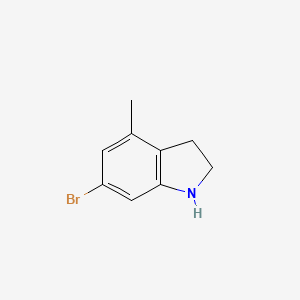

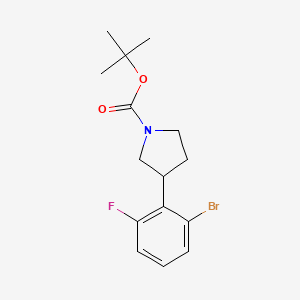
![2-Bromospiro[fluorene-9,9'-xanthene]-7-carbonitrile](/img/structure/B15330140.png)
